(RS)-CPP

Description

Structure

3D Structure

Properties

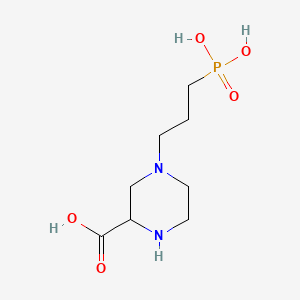

IUPAC Name |

4-(3-phosphonopropyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVGUPIVTLGRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905774 | |

| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100828-16-8, 9075-64-3 | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100828-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100828168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxypeptidase P from Penicillium jan-thinellum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Y1I8ZD4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(RS)-CPP: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the compound's binding affinity, functional antagonism, and its impact on downstream signaling cascades. The guide includes structured quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this important pharmacological tool.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its effects by directly competing with the endogenous co-agonist glutamate (B1630785) for the binding site on the GluN2 subunit of the NMDA receptor.[1][2] This reversible binding prevents the glutamate-induced conformational change necessary for channel opening, thereby inhibiting ion flux, primarily of Ca2+, into the neuron.[3][4] The competitive nature of this antagonism has been demonstrated through Schild analysis, which yields a pA2 value of 5.66, indicating a high affinity for the receptor.[5]

The NMDA receptor is a heterotetrameric ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] Its overactivation, however, is implicated in excitotoxic neuronal damage.[6] By blocking this receptor, this compound can modulate these physiological and pathological processes.

Quantitative Pharmacological Data

The pharmacological profile of this compound and its more active enantiomer, (R)-CPP, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of (R)-CPP for NMDA Receptor Subunits

| NMDA Receptor Subunit | Ki (μM) |

| GluN2A | 0.041[7] |

| GluN2B | 0.27[7] |

| GluN2C | 0.63[7] |

| GluN2D | 1.99[7] |

Data for the more active (R)-enantiomer, indicating selectivity for GluN2A-containing receptors.

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Parameter | Value | Species |

| NMDA-evoked [3H]ACh release | IC50 | 8 μM[5] | Rat (striatal slices) |

| Schild Analysis | pA2 | 5.66[5] | Not specified |

Table 3: In Vivo Efficacy of this compound

| Model | Parameter | Value (mg/kg, i.p.) | Species |

| Audiogenic convulsions | ED50 | 1.5[5] | DBA/2 Mice |

| NMDA-induced seizures | ED50 | 1.9[5] | CF-1 Mice |

| Decreased cerebellar cGMP levels | ED50 | 4.7[5] | Mice |

Signaling Pathways Modulated by this compound

By blocking the NMDA receptor, this compound prevents the influx of Ca2+, a critical second messenger that initiates a cascade of downstream signaling events. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention by this compound).

Caption: NMDA Receptor signaling cascade and this compound's point of action.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for the NMDA receptor using a radiolabeled ligand such as [3H]CPP.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[8]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CPP) and a range of concentrations of the unlabeled competitor compound (this compound).[9]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[8]

-

Quantification: The radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[10]

In Vitro Electrophysiology

This protocol outlines a general approach for assessing the functional antagonism of this compound on NMDA receptor-mediated currents using whole-cell patch-clamp recordings in brain slices.

Caption: Experimental workflow for electrophysiological recording.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from a rodent and maintained in artificial cerebrospinal fluid (aCSF).[11]

-

Recording: A neuron is visualized under a microscope, and a glass micropipette is used to form a high-resistance seal with the cell membrane to establish a whole-cell patch-clamp configuration.[12]

-

Isolation of NMDA Currents: To isolate NMDA receptor-mediated currents, AMPA/kainate receptors are blocked (e.g., with CNQX) and GABAa receptors are blocked (e.g., with picrotoxin). The external solution typically has a low magnesium concentration to relieve the voltage-dependent block of the NMDA receptor channel.[11]

-

Drug Application: After recording a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), this compound is added to the bath solution.

-

Data Acquisition and Analysis: The amplitude and kinetics of the NMDA receptor currents are recorded before, during, and after the application of this compound to determine its inhibitory effect.[12]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the NMDA receptor. Its mechanism of action involves the direct blockade of the glutamate binding site, leading to the inhibition of ion flux and subsequent downstream signaling cascades. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. A thorough understanding of its mechanism is crucial for its effective use as a pharmacological tool to probe the function of the NMDA receptor in both health and disease.

References

- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pr.princeton.edu [pr.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. New and versatile approaches to the synthesis of CPP-related competitive NMDA antagonists. Preliminary structure-activity relationships and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

(RS)-CPP: An In-Depth Technical Guide to a Potent NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By reversibly binding to the glutamate (B1630785) recognition site on the GluN2 subunit, this compound effectively inhibits NMDA receptor activation, a key process in excitatory neurotransmission. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and insights into the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential and neurobiological effects of NMDA receptor antagonism.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This compound has emerged as a critical research tool for elucidating the physiological and pathological roles of NMDA receptors due to its high potency, selectivity, and ability to cross the blood-brain barrier, enabling in vivo studies. This guide will delve into the technical details of this compound's interaction with the NMDA receptor and provide practical methodologies for its investigation.

Mechanism of Action

This compound is a competitive antagonist at the glutamate binding site of the NMDA receptor. Unlike non-competitive antagonists that block the ion channel pore, this compound directly competes with the endogenous agonist, glutamate, for binding to the GluN2 subunit. This competitive inhibition prevents the conformational change required for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions that would typically follow glutamate and co-agonist (glycine or D-serine) binding. The antagonism is reversible, allowing for the dissociation of this compound from the receptor and the potential for restoration of normal synaptic function.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for this compound and its more active enantiomer, (R)-CPP.

Table 1: In Vitro Binding Affinity and Potency of this compound and its Enantiomers

| Compound | Parameter | Value | Receptor/Assay Condition |

| (R)-CPP | Kᵢ | 0.041 µM | Recombinant human GluN1/GluN2A receptors |

| Kᵢ | 0.27 µM | Recombinant human GluN1/GluN2B receptors | |

| Kᵢ | 0.63 µM | Recombinant human GluN1/GluN2C receptors | |

| Kᵢ | 1.99 µM | Recombinant human GluN1/GluN2D receptors | |

| This compound | IC₅₀ | 8 µM | NMDA-evoked [³H]ACh release from rat striatal slices |

| pA₂ | 5.66 | Antagonism of NMDA-evoked [³H]ACh release |

Table 2: In Vivo Efficacy of this compound

| Species | Model | Parameter | Dose/Concentration | Effect |

| Mouse (DBA/2) | Audiogenic Seizures | ED₅₀ | 1.5 mg/kg i.p. | Blockade of convulsions |

| Mouse (CF-1) | NMDA-induced Seizures | ED₅₀ | 1.9 mg/kg i.p. | Blockade of seizures |

| Rat | Hippocampal LTP | - | 3.2 mg/kg i.p. | Lowest effective dose to reduce LTP |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose | Cₘₐₓ (Plasma) | Tₘₐₓ (Plasma) | t½ (Plasma) | Cₘₐₓ (Brain) | Tₘₐₓ (Brain) | t½ (Brain) |

| Intravenous (i.v.) | - | - | - | 8.8 min | - | - | 14.3 min |

| Intraperitoneal (i.p.) | 9 mg/kg | 1259 ± 177 ng/mL | 60 min | - | 87 ± 32 ng/g | 45 min | - |

Signaling Pathways

NMDA receptor activation triggers a cascade of intracellular signaling events, primarily initiated by the influx of Ca²⁺. By blocking this initial step, this compound indirectly inhibits these downstream pathways, which are crucial for both physiological processes like long-term potentiation (LTP) and pathological conditions such as excitotoxicity.

NMDA receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition of [³H]CGP 39653 Binding

This protocol determines the binding affinity (Kᵢ) of this compound for the glutamate binding site on the NMDA receptor.

Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to ensure thorough washing. The final pellet is resuspended in assay buffer.

-

Incubation: In a 96-well plate, combine the prepared cortical membranes, a fixed concentration of [³H]CGP 39653 (a selective NMDA receptor glutamate site radioligand), and a range of concentrations of this compound. Also include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled glutamate site ligand, e.g., 1 mM L-glutamate). Incubate at room temperature for 30 minutes.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]CGP 39653 against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording

This protocol assesses the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.

Methodology:

-

Slice Preparation: Acutely prepare coronal or sagittal brain slices (e.g., 300 µm thick) from a rodent hippocampus using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Perform whole-cell voltage-clamp recordings from pyramidal neurons. The internal pipette solution should contain a cesium-based solution to block potassium channels.

-

Isolation of NMDA Receptor Currents: Pharmacologically isolate NMDA receptor-mediated EPSCs by including an AMPA receptor antagonist (e.g., CNQX) and a GABAₐ receptor antagonist (e.g., picrotoxin) in the aCSF. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.

-

Stimulation and Recording: Evoke synaptic responses by electrical stimulation of afferent fibers (e.g., Schaffer collaterals in the hippocampus). Record baseline NMDA EPSCs.

-

This compound Application: Bath-apply this compound at various concentrations and record the resulting inhibition of the NMDA EPSC amplitude.

-

Data Analysis: Plot the percentage of inhibition of the NMDA EPSC amplitude against the concentration of this compound to determine the IC₅₀.

In Vivo Electrophysiology: Long-Term Potentiation (LTP) Inhibition

This protocol evaluates the in vivo efficacy of this compound in blocking hippocampal LTP, a cellular model of learning and memory.[1]

Methodology:

-

Animal Preparation and Surgery: Anesthetize a rat and place it in a stereotaxic frame. Implant a stimulating electrode in an afferent pathway (e.g., the perforant path) and a recording electrode in the corresponding postsynaptic area (e.g., the dentate gyrus).

-

This compound Administration: Administer this compound via intraperitoneal (i.p.) injection. Based on pharmacokinetic data in mice, administration 30-45 minutes prior to LTP induction is recommended to allow for peak brain concentrations.[2] A dose range of 3-10 mg/kg can be explored.[1]

-

Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for a stable period (e.g., 20-30 minutes).

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 10 trains of 10 pulses at 200 Hz, with a 2-second inter-train interval).[1]

-

Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

-

Data Analysis: Compare the degree of potentiation in this compound-treated animals to vehicle-treated controls. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope from baseline.

Behavioral Pharmacology: Audiogenic Seizure Model

This protocol assesses the anticonvulsant properties of this compound in a genetic model of epilepsy, the DBA/2 mouse.[3]

Methodology:

-

Animal Model: Use DBA/2 mice, which are genetically susceptible to sound-induced (audiogenic) seizures, particularly between 21 and 28 days of age.

-

This compound Administration: Administer this compound via i.p. injection at a range of doses (e.g., 1-10 mg/kg). Testing should occur approximately 45 minutes after injection.

-

Audiogenic Stimulus: Place the mouse in a sound-attenuating chamber and expose it to a high-intensity acoustic stimulus (e.g., 110 dB bell or siren) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

-

Seizure Scoring: Observe and score the seizure response, which typically progresses from wild running to clonic and then tonic seizures. The primary endpoint is often the presence or absence of the tonic-clonic seizure phase.

-

Data Analysis: Determine the dose of this compound that protects 50% of the animals from tonic-clonic seizures (the ED₅₀).

Conclusion

This compound is a valuable pharmacological tool for the investigation of NMDA receptor function in both health and disease. Its competitive mechanism of action, in vivo activity, and well-characterized pharmacological profile make it suitable for a wide range of preclinical studies. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the NMDA receptor with competitive antagonists like this compound. As with any pharmacological agent, careful consideration of dose, timing, and experimental model is crucial for obtaining reliable and interpretable results. This guide serves as a foundational resource to facilitate such rigorous scientific inquiry.

References

- 1. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

(RS)-CPP Glutamate Binding Site Competition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, commonly known as (RS)-CPP, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By reversibly binding to the glutamate (B1630785) recognition site on the GluN2 subunit, this compound effectively inhibits the excitatory neurotransmission mediated by glutamate, a critical process in synaptic plasticity, learning, and memory.[1][2] This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailing its affinity for various NMDA receptor subtypes. Furthermore, it outlines key experimental protocols for the characterization of this compound and similar compounds, and illustrates the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting glutamatergic systems.

Introduction to this compound and NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[3] Upon activation, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of intracellular signaling events crucial for many neuronal functions.[3]

NMDA receptor antagonists are classified based on their mechanism of action. Competitive antagonists , such as this compound, directly compete with the endogenous agonist glutamate for its binding site on the GluN2 subunit.[3] Other classes include non-competitive antagonists that bind to a different site on the receptor, and uncompetitive antagonists (channel blockers) that block the ion channel from within.[3] this compound is a valuable research tool due to its high potency, selectivity, and its ability to cross the blood-brain barrier, making it active in vivo.[2] The R-enantiomer, (R)-CPP, is recognized as the more active isomer.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound and its enantiomers to the NMDA receptor has been quantified using various experimental techniques, primarily radioligand binding assays. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to express the potency of an antagonist. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.

| Compound | Receptor Subtype | Kᵢ (μM) | IC₅₀ (μM) | Method | Reference |

| (R)-CPP | GluN2A | 0.041 | - | Radioligand Binding Assay | |

| GluN2B | 0.27 | - | Radioligand Binding Assay | ||

| GluN2C | 0.63 | - | Radioligand Binding Assay | ||

| GluN2D | 1.99 | - | Radioligand Binding Assay | ||

| This compound | Native NMDA Receptors (rat striatal slices) | - | 8 | [³H]ACh release assay | [4] |

Note: The pA₂ value for this compound has been reported as 5.66, which provides a measure of its competitive antagonist potency.[4]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Radioligand: [³H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist)[5]

-

Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cerebral cortex or hippocampus).

-

Test Compound: this compound or other compounds of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous glutamate. Resuspend the final pellet in assay buffer.[6]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]CGP 39653 (typically at or below its Kₑ), and varying concentrations of the test compound (e.g., this compound).[6]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[6]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[6]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional assessment of this compound's antagonist activity by measuring its effect on NMDA receptor-mediated currents in neurons.

Materials:

-

Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing recombinant NMDA receptors.

-

External Solution (aCSF): Containing standard physiological concentrations of ions.

-

Internal Solution: For the patch pipette, containing appropriate ions to mimic the intracellular environment.

-

NMDA and Glycine: To evoke NMDA receptor currents.

-

This compound: The antagonist to be tested.

-

Patch-clamp rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Cell Preparation: Plate neurons on coverslips for easy access.

-

Patch Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with the internal solution.

-

Giga-seal Formation: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the neuron at a negative holding potential (e.g., -70 mV) to record inward currents.

-

Eliciting NMDA Currents: Perfuse the cell with an external solution containing NMDA and glycine to activate the NMDA receptors and record the resulting current.[8]

-

Antagonist Application: Co-perfuse the cell with the NMDA/glycine solution and varying concentrations of this compound.

-

Data Recording and Analysis: Record the NMDA receptor-mediated currents in the absence and presence of this compound. Measure the peak current amplitude at each concentration of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.[9][10]

Visualizations

Signaling Pathways

References

- 1. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (RS)-CPP: A Competitive NMDA Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (RS)-CPP, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Intended for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, key experimental data, and relevant methodologies.

Chemical Structure and Properties

This compound, chemically known as (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid, is a synthetic piperazine (B1678402) derivative.[1] Its structure features a piperazine-2-carboxylic acid moiety linked via a propyl chain to a phosphonic acid group. This rigid structure contributes to its high affinity and selectivity for the NMDA receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (RS)-3-(2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid | [1] |

| Molecular Formula | C₈H₁₇N₂O₅P | [1][2] |

| Molecular Weight | 252.21 g/mol | [1][2] |

| CAS Number | 100828-16-8 | [1][2] |

| SMILES | O=P(O)(O)CCCN1CCN(C(C1)C(=O)O) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [2] |

Mechanism of Action

This compound is a potent, selective, and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and memory formation. Upon activation by glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve magnesium block, the NMDA receptor channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.

This compound competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor, thereby preventing channel activation and the subsequent influx of Ca²⁺. This action underlies its pharmacological effects, including its anticonvulsant and neuroprotective properties.

Pharmacological Properties

In Vitro Pharmacology

This compound exhibits high affinity for the NMDA receptor, as demonstrated in radioligand binding assays. The R-enantiomer is generally more potent than the S-enantiomer.

Table 2: In Vitro Binding Affinity and Potency of this compound and its Enantiomers

| Ligand | Preparation | Radioligand | Kᵢ (nM) | Reference |

| (R)-CPP | Recombinant human NMDA receptors | [³H]CGP 39653 | 41 (GluN2A) | [3] |

| 270 (GluN2B) | [3] | |||

| 630 (GluN2C) | [3] | |||

| 1990 (GluN2D) | [3] | |||

| This compound | Chick retinal membranes | [³H]CPP | 59 (High affinity) | [4] |

| 431 (Low affinity) | [4] | |||

| This compound | Rat cortical membranes | [³H]TCP | Potently inhibits Mg²⁺-stimulated binding | [5] |

In Vivo Pharmacology

This compound demonstrates potent anticonvulsant activity in various rodent models of epilepsy. It effectively blocks seizures induced by chemical convulsants and electrical stimulation.

Table 3: In Vivo Anticonvulsant Efficacy of this compound

| Animal Model | Seizure Type | Route of Administration | ED₅₀ | Reference |

| Mice | Pentylenetetrazol (PTZ)-induced clonic seizures | i.p. | >20 mg/kg (associated with motor impairment) | [6] |

| Mice | Maximal electroshock seizures (tonic) | i.p. | 5 mg/kg (associated with motor impairment) | [6] |

| Gerbils | Air-blast induced generalized tonic-clonic seizures | i.p. | Ineffective at 5-10 mg/kg | [6] |

| Rats | Amygdala-kindled seizures | i.p. | Ineffective at 2-20 mg/kg | [6] |

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rodents, revealing its distribution and elimination profile.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route | Tissue | Value | Reference |

| Elimination Half-life (t₁/₂) | i.v. | Plasma | 8.8 minutes | [7] |

| i.v. | Brain | 14.3 minutes | [7] | |

| Plasma to Brain Ratio | i.v. & i.p. | ~18:1 | [7] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor using [³H]glutamate displacement.

Materials:

-

Rat cortical membranes

-

[³H]glutamate (specific activity ~50 Ci/mmol)

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add in order:

-

Assay buffer

-

A range of concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle.

-

A fixed concentration of [³H]glutamate (e.g., 5 nM).

-

Rat cortical membrane preparation (e.g., 100-200 µg protein).

-

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled glutamate (e.g., 1 mM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of NMDA receptor-mediated currents in cultured neurons and their inhibition by this compound.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical)

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)

-

NMDA and glycine (B1666218) stock solutions

-

This compound stock solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull a glass micropipette and fill it with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current.

-

After establishing a stable baseline current, co-apply this compound at various concentrations with the NMDA/glycine solution.

-

Record the reduction in the NMDA-evoked current in the presence of this compound.

-

Wash out this compound to observe the recovery of the current.

-

Analyze the data to determine the concentration-response relationship and the IC₅₀ of this compound for NMDA current inhibition.

In Vivo Anticonvulsant Testing (PTZ Model)

This protocol describes the evaluation of the anticonvulsant effects of this compound in the pentylenetetrazol (PTZ)-induced seizure model in mice.

Materials:

-

Male mice (e.g., C57BL/6)

-

This compound solution for injection

-

Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)

-

Observation chambers

-

Timer

Procedure:

-

Acclimate mice to the experimental room.

-

Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

-

After a pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (i.p.).

-

Immediately place the mouse in an individual observation chamber.

-

Observe the animal for a set period (e.g., 30 minutes) and record the latency to and duration of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).

-

Score the seizure severity based on a standardized scale (e.g., Racine scale).

-

Analyze the data to determine the dose-dependent effects of this compound on seizure parameters.

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A key publication by Aebischer et al. (1989) describes the synthesis of both the racemate and the individual enantiomers. The general synthetic strategy involves the preparation of the piperazine-2-carboxylic acid core, followed by N-alkylation with a protected 3-bromopropylphosphonic acid derivative, and subsequent deprotection steps.

Logical Relationships

The chemical structure of this compound is intrinsically linked to its pharmacological activity. The presence of the acidic phosphonate (B1237965) and carboxylate groups, along with the piperazine ring, allows for specific interactions with the glutamate binding site on the NMDA receptor. This competitive antagonism at a key excitatory receptor in the central nervous system directly leads to a reduction in neuronal excitability. This reduction in excitability manifests as its observed anticonvulsant and neuroprotective effects in preclinical models.

Conclusion

This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its defined mechanism of action and demonstrated in vitro and in vivo activities make it a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological agent.

References

- 1. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. N-methyl-D-aspartate receptors in the retina: 3-[(+/-)-2-carboxypiperazin- 4-yl]-propyl-1-phosphonic acid (CPP) binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-((+/-)2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) more potently antagonizes the high-affinity Mg2+ binding site on the N-methyl-D-aspartate/phencyclidine receptor ion channel complex than the L-glutamate recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of CPP, a selective NMDA antagonist, in various rodent models of epilepsy. Comparison with other NMDA antagonists, and with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Pioneering Pharmacological Characterization of (RS)-CPP: A Technical Guide

Foreword: This document provides an in-depth exploration of the discovery, historical context, and seminal pharmacological characterization of (RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid ((RS)-CPP). It is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting the N-methyl-D-aspartate (NMDA) receptor.

Introduction: The Dawn of Selective NMDA Receptor Antagonism

The 1980s marked a pivotal era in neuroscience, largely characterized by the burgeoning understanding of excitatory amino acid neurotransmission. The discovery of the NMDA receptor as a distinct subtype of glutamate (B1630785) receptor spurred a quest for selective antagonists to probe its physiological and pathological roles.[1] Early compounds, such as (R)-α-aminoadipate ((R)-α-AA) and (R)-2-amino-5-phosphonopentanoate (D-AP5), were instrumental in differentiating NMDA receptors from other glutamate receptors like kainate and AMPA receptors.[2] However, the field required more potent and brain-penetrant tools to fully elucidate the function of NMDA receptors in vivo.

It was in this scientific climate that this compound emerged as a landmark discovery. Synthesized as a conformationally restricted analog of earlier phosphonate-containing antagonists, this compound offered significantly enhanced potency and selectivity, coupled with the crucial ability to cross the blood-brain barrier.[3][4] This allowed for the first time detailed in vivo investigations into the roles of NMDA receptors in synaptic plasticity, learning, memory, and excitotoxicity.

Synthesis of this compound: A Structural Innovation

The synthesis of this compound represented a significant advancement in medicinal chemistry, creating a rigid piperazine (B1678402) structure to improve receptor binding affinity. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic strategy involves the alkylation of a piperazine-2-carboxylic acid derivative with a propyl-1-phosphonic acid moiety. A plausible synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

The synthesis begins with the preparation of the chiral piperazine-2-carboxylic acid core, often achieved through the asymmetric hydrogenation of a pyrazinecarboxylic acid precursor.[5] Concurrently, the 3-bromopropylphosphonic acid sidechain is synthesized. The core and sidechain are then coupled via N-alkylation, followed by deprotection of the ester groups to yield the final this compound product.

Pharmacological Profile: A Potent and Selective NMDA Receptor Antagonist

This compound is a potent, selective, and competitive antagonist of the NMDA receptor, acting at the glutamate binding site.[6] Its pharmacological activity has been extensively characterized through a variety of in vitro and in vivo experimental paradigms. The (R)-enantiomer of CPP is recognized as the more active isomer.

In Vitro Characterization

Radioligand binding assays have been fundamental in quantifying the affinity of this compound for the NMDA receptor. These experiments typically involve the use of tritiated ligands, such as [3H]CPP or other NMDA receptor antagonists, to measure displacement by unlabeled this compound in brain membrane preparations.

Experimental Protocol: [3H]CPP Radioligand Binding Assay

-

Membrane Preparation: Rat forebrains are homogenized in a buffered sucrose (B13894) solution and centrifuged to isolate synaptic plasma membranes.

-

Incubation: Membranes are incubated with a fixed concentration of [3H]CPP and varying concentrations of unlabeled this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the inhibition constant (Ki) of this compound.

| Parameter | Value | Species | Tissue | Radioligand | Reference |

| Ki (GluN2A) | 0.041 µM | Recombinant | - | - | [7] |

| Ki (GluN2B) | 0.27 µM | Recombinant | - | - | [7] |

| Ki (GluN2C) | 0.63 µM | Recombinant | - | - | [7] |

| Ki (GluN2D) | 1.99 µM | Recombinant | - | - | [7] |

Table 1: Binding Affinities of (R)-CPP for different NMDA receptor subunits.

Whole-cell patch-clamp electrophysiology in cultured neurons or brain slices allows for the functional characterization of this compound's antagonist activity on NMDA receptor-mediated currents.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Preparation: Acute brain slices (e.g., hippocampus) are prepared and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to allow for whole-cell recording.

-

NMDA Receptor Isolation: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA and GABA receptors.

-

Drug Application: this compound is bath-applied at various concentrations, and the resulting inhibition of NMDA-evoked currents is measured.

-

Data Analysis: The concentration-response curve is fitted to determine the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Preparation | Reference |

| IC50 (NMDA-evoked [3H]ACh release) | 8 µM | Rat striatal slices | [3] |

| IC50 (fEPSPNMDA block) | 434 nM | Mouse hippocampal slices | [8] |

| IC50 (LTP block) | 361 nM | Mouse hippocampal slices | [8] |

Table 2: Functional Antagonism of NMDA Receptors by this compound.

In Vivo Characterization

The ability of this compound to cross the blood-brain barrier has made it an invaluable tool for in vivo studies.

Behavioral paradigms, such as contextual fear conditioning, have been used to assess the impact of this compound on learning and memory.

Experimental Protocol: Contextual Fear Conditioning

-

Acquisition: Rodents are placed in a novel environment (the context) and receive a mild footshock.

-

Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) before the acquisition phase.

-

Retrieval: The following day, the animals are returned to the same context, and their freezing behavior (a measure of fear memory) is quantified.

-

Data Analysis: The dose-dependent effect of this compound on freezing behavior is analyzed to determine the half-maximal effective concentration (EC50) or IC50 for memory impairment.

| Parameter | Value | Species | Paradigm | Reference |

| EC50 (Memory Suppression) | 2.3 mg/kg (i.p.) | Mouse | Contextual Fear Conditioning | [8] |

| IC50 (Hippocampal Component Suppression) | 3.1 mg/kg (i.p.) | Mouse | Context Pre-exposure Facilitation Effect | [9] |

| ED50 (Anticonvulsant) | 1.5 mg/kg (i.p.) | DBA/2 Mice | Audiogenic Seizures | [3] |

| ED50 (Anticonvulsant) | 1.9 mg/kg (i.p.) | CF-1 Mice | NMDA-induced Seizures | [3] |

Table 3: In Vivo Behavioral Effects of this compound.

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Experimental Protocol: Pharmacokinetic Analysis

-

Drug Administration: this compound is administered to rodents via intravenous or intraperitoneal injection.

-

Sample Collection: Blood and brain tissue samples are collected at various time points.

-

Quantification: The concentration of this compound in plasma and brain homogenates is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including elimination half-life (t1/2), are calculated.

| Parameter | Value | Compartment | Species | Reference |

| Elimination Half-life (t1/2) | 8.8 minutes | Plasma | Mouse | [4] |

| Elimination Half-life (t1/2) | 14.3 minutes | Brain | Mouse | [4] |

Table 4: Pharmacokinetic Parameters of this compound.

Mechanism of Action: Modulation of NMDA Receptor Signaling

This compound competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor. This prevents the conformational change required for ion channel opening, thereby blocking the influx of Ca2+ and Na+ ions. This action has profound effects on downstream signaling pathways.

NMDA Receptor Signaling Pathway

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.

Activation of the NMDA receptor leads to an influx of calcium, which acts as a second messenger to activate a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and neuronal nitric oxide synthase (nNOS). These signaling pathways ultimately lead to the phosphorylation of transcription factors like CREB, which in turn regulates gene expression related to synaptic plasticity and cell survival. By blocking the initial calcium influx, this compound effectively inhibits these downstream signaling events.

Historical Context and Scientific Impact

The discovery of this compound was a watershed moment for NMDA receptor research. Its superior potency, selectivity, and in vivo activity compared to its predecessors provided neuroscientists with a powerful tool to dissect the intricate roles of the NMDA receptor in the central nervous system. The wealth of research conducted with this compound has been instrumental in shaping our current understanding of:

-

Long-Term Potentiation (LTP): this compound was crucial in solidifying the role of NMDA receptors as coincidence detectors essential for the induction of LTP, a cellular mechanism underlying learning and memory.

-

Excitotoxicity: Studies using this compound helped to elucidate the role of NMDA receptor overactivation in neuronal cell death following ischemic events and in neurodegenerative diseases.

-

Drug Development: this compound served as a prototype for the development of subsequent generations of NMDA receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications in a range of neurological and psychiatric disorders.

Conclusion

This compound remains a cornerstone of NMDA receptor pharmacology. Its discovery and comprehensive characterization provided the essential tools to unlock the complexities of glutamatergic neurotransmission. The data and experimental protocols outlined in this guide highlight the seminal work that established this compound as a potent and selective NMDA receptor antagonist and underscore its enduring legacy in the field of neuroscience. The continued study of compounds like this compound and their interactions with the NMDA receptor will undoubtedly continue to yield valuable insights into brain function and disease.

References

- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 7. rndsystems.com [rndsystems.com]

- 8. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose-dependent suppression of hippocampal contextual memory formation, place cells, and spatial engrams by the NMDAR antagonist (R)-CPP - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereoselectivity of (RS)-CPP: A Technical Guide to its Enantiomers and NMDA Receptor Activity

For Immediate Release

This technical guide provides a comprehensive analysis of the enantiomers of (RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid ((RS)-CPP), a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct pharmacological activities of the (R)-CPP and (S)-CPP enantiomers, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound and NMDA Receptor Antagonism

This compound is a well-established competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] Its antagonism at the glutamate binding site modulates neuronal excitability, and it has been widely used as a pharmacological tool to investigate the roles of NMDA receptors in various physiological and pathological processes.[2] The molecule possesses a chiral center, leading to the existence of two enantiomers: (R)-CPP and (S)-CPP. This guide focuses on the stereoselective activity of these enantiomers, highlighting the significantly greater potency of the (R)-enantiomer.

Quantitative Analysis of Enantiomeric Activity

The pharmacological activity of the this compound enantiomers exhibits marked stereoselectivity, with (R)-CPP being the more potent antagonist at the NMDA receptor. While extensive quantitative data is available for the (R)-enantiomer and the racemic mixture, specific binding affinity data for the (S)-enantiomer is less prevalent in the literature.

Table 1: In Vitro Activity of (R)-CPP at Recombinant NMDA Receptor Subunits

| NMDA Receptor Subunit | Ki (μM) |

| GluN2A | 0.041 |

| GluN2B | 0.27 |

| GluN2C | 0.63 |

| GluN2D | 1.99 |

Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Activity of this compound and its Enantiomers

| Compound | Assay | Effect | ED50 / EC50 / IC50 |

| This compound | Audiogenic Seizures (DBA/2 mice) | Blockade | 1.5 mg/kg (i.p.)[1] |

| This compound | NMDA-induced Seizures (CF-1 mice) | Blockade | 1.9 mg/kg (i.p.)[1] |

| This compound | Cerebellar cGMP level reduction | Decrease | 4.7 mg/kg (i.p.)[1] |

| This compound | Contextual Fear Conditioning | Memory Impairment | EC50 = 2.3 mg/kg[3] |

| This compound | NMDA-evoked [3H]ACh release | Antagonism | IC50 = 8 µM[1] |

ED50: Effective dose in 50% of the population. EC50: Concentration producing 50% of the maximal effect. IC50: Concentration causing 50% inhibition.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound enantiomers for the NMDA receptor using a competitive binding assay with a radiolabeled ligand such as [3H]CPP.

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[3H]CPP (radioligand)

-

(R)-CPP, (S)-CPP, and this compound (test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 1 mM L-glutamate)

-

Scintillation vials and cocktail

-

Filtration apparatus (e.g., Brandel cell harvester)

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]CPP, and varying concentrations of the unlabeled test compound ((R)-CPP, (S)-CPP, or this compound).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the inhibitory effect of this compound enantiomers on NMDA receptor-mediated currents in neurons.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Patch pipettes

-

Micromanipulator and perfusion system

-

Patch-clamp amplifier and data acquisition system

-

NMDA and glycine (B1666218) (agonists)

-

(R)-CPP, (S)-CPP, and this compound (test compounds)

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Patching: Under a microscope, approach a neuron with a patch pipette filled with internal solution and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of ionic currents.

-

Eliciting NMDA Currents: Perfuse the neuron with aCSF containing NMDA and glycine to evoke inward currents through NMDA receptors.

-

Compound Application: Apply varying concentrations of the test compounds ((R)-CPP, (S)-CPP, or this compound) via the perfusion system.

-

Data Recording: Record the NMDA receptor-mediated currents before, during, and after the application of the test compounds.

-

Data Analysis: Measure the peak amplitude of the NMDA currents in the presence of different concentrations of the antagonists. Plot the concentration-response curve and determine the IC50 value for each enantiomer.

Visualizing Pathways and Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.

Caption: NMDA Receptor Signaling Cascade.

Experimental Workflow for Characterizing this compound Enantiomers

The following diagram outlines the logical steps for the comprehensive pharmacological characterization of the this compound enantiomers.

Caption: Pharmacological Characterization Workflow.

Conclusion

The enantiomers of this compound exhibit significant stereoselectivity in their interaction with the NMDA receptor. The available data robustly demonstrates that (R)-CPP is the more potent enantiomer, displaying high affinity for the NMDA receptor, particularly those containing the GluN2A subunit. The racemic mixture, this compound, is a potent antagonist in both in vitro and in vivo models. While quantitative data for the (S)-enantiomer is not as readily available, the pronounced activity of the (R)-enantiomer suggests that it is the primary contributor to the pharmacological effects of the racemic mixture. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of these and other stereoselective NMDA receptor antagonists, which is crucial for the development of more targeted and effective therapeutics for neurological disorders.

References

- 1. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Pharmacology of CPP: (R)-CPP vs. (RS)-CPP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological, pharmacokinetic, and functional differences between the resolved enantiomer (R)-CPP and its racemic counterpart, (RS)-CPP. Both are potent competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience research and drug development for neurological disorders. This document synthesizes key quantitative data, details common experimental methodologies for their characterization, and visualizes the underlying scientific principles to support advanced research and development activities. The evidence presented unequivocally demonstrates the stereoselective activity of CPP, with the (R)-enantiomer being the pharmacologically active component, highlighting the importance of stereochemistry in drug design and evaluation.

Introduction: The Significance of Stereochemistry in NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) is a highly selective and competitive antagonist that acts at the glutamate (B1630785) binding site of the NMDA receptor.[1][2]

CPP possesses a chiral center, existing as two non-superimposable mirror images, or enantiomers: (R)-CPP and (S)-CPP. The racemic mixture, containing a 1:1 ratio of both enantiomers, is designated as this compound.[3] In pharmacology, it is a well-established principle that enantiomers can exhibit significantly different biological activities due to the three-dimensional nature of their interactions with chiral biological targets like receptors and enzymes.[4] This guide elucidates these differences in the context of CPP, providing a clear rationale for the preferential use of the single enantiomer, (R)-CPP, in research and clinical development.

Molecular and Pharmacological Differentiation

The fundamental difference between (R)-CPP and this compound lies in their composition and, consequently, their interaction with the NMDA receptor. (R)-CPP is the eutomer, the enantiomer that possesses the desired pharmacological activity, while the (S)-CPP enantiomer is considered the distomer, exhibiting significantly lower potency.

Mechanism of Action

Both (R)-CPP and this compound function as competitive antagonists at the glutamate co-agonist binding site on the GluN2 subunits of the NMDA receptor.[3][5] By binding to this site, they prevent the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting ion channel opening and subsequent Ca²⁺ influx. This mechanism is central to their neuroprotective and anticonvulsant effects.

The stereoselectivity of this interaction is stark. The (R)-enantiomer is the significantly more active isomer.[6] The difference in activity is primarily attributed to the binding kinetics at the receptor site. While the association rates (kon) for both the (R)- and (S)-isomers are similar, the dissociation rate (koff) for the (S)-isomer is approximately 10-fold faster than for the (R)-isomer.[7] This rapid dissociation of the (S)-enantiomer from the receptor results in a much lower binding affinity and, consequently, reduced antagonistic potency.

Quantitative Comparison of Potency

The superior potency of (R)-CPP is evident from in vitro binding affinity (Ki) and functional inhibition (IC₅₀) data. This compound, being a 1:1 mixture, has its potency diluted by the presence of the less active (S)-enantiomer, resulting in approximately half the potency of the pure (R)-enantiomer.

Table 1: In Vitro Potency at NMDA Receptor Subtypes

| Compound | Receptor Subunit | Ki (μM) | Reference |

|---|---|---|---|

| (R)-CPP | GluN2A | 0.041 | [6] |

| GluN2B | 0.27 | [6] | |

| GluN2C | 0.63 | [6] | |

| GluN2D | 1.99 | [6] | |

| This compound | NMDA (General) | IC₅₀ = 8.0 (functional assay) | [5] |

| | NMDA (General) | IC₅₀ = 434 nM (fEPSPNMDA block) |[8] |

In Vivo Efficacy

The stereoselective potency observed in vitro translates directly to in vivo activity. (R)-CPP demonstrates greater efficacy in animal models of epilepsy and neuroprotection at lower doses compared to the racemate.

Table 2: In Vivo Anticonvulsant Efficacy

| Compound | Animal Model | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |

|---|---|---|---|---|

| (R)-CPP | Mouse (CPFE) | Suppression of contextual learning | IC₅₀ = 3.1 | [9] |

| This compound | Mouse (DBA/2) | Block of audiogenic convulsions | 1.5 | [5] |

| Mouse (CF-1) | Block of NMDA-induced seizures | 1.9 | [5] |

| | Mouse | Decrease cerebellar cGMP levels | 4.7 |[5] |

Pharmacokinetic Profile

The pharmacokinetic properties of a drug—absorption, distribution, metabolism, and excretion (ADME)—determine its concentration and duration of action in the body. For chiral drugs, these processes can be stereoselective, leading to different plasma and tissue concentrations of each enantiomer even when administered as a racemate.[4][10]

Absorption and Distribution

This compound is known to cross the blood-brain barrier, allowing for systemic administration in preclinical studies.[3][8] Pharmacokinetic studies in mice following systemic administration of this compound show a rapid distribution, with an elimination half-life of approximately 8.8 minutes in plasma and 14.3 minutes in brain tissue.[11]

Specific comparative pharmacokinetic studies detailing potential differences in the ADME of (R)-CPP versus (S)-CPP are not extensively reported in the literature. However, the principle of stereoselective metabolism is well-established for many chiral compounds.[12][13] Should one enantiomer be metabolized or cleared more rapidly than the other, the ratio of the two enantiomers in the plasma and at the target site would deviate from the 1:1 ratio of the administered racemate, potentially altering the pharmacodynamic profile over time.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Plasma | Brain Tissue | Reference |

|---|---|---|---|

| Elimination Half-life (t1/2) | 8.8 min | 14.3 min | [11] |

| Brain to Plasma Ratio | ~0.06 - 0.07 | - |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and differentiate (R)-CPP and this compound.

Radioligand Binding Assay for Ki Determination

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NMDA receptor.

-

Objective: To calculate the inhibitor constant (Ki) of (R)-CPP and this compound at the NMDA receptor.

-

Materials:

-

Rat brain cortical membranes (source of NMDA receptors).

-

Radioligand: [³H]-CGP 39653 (a high-affinity competitive antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: (R)-CPP and this compound at various concentrations.

-

Non-specific binding agent: High concentration of a non-labeled ligand (e.g., 10 µM L-glutamate).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge to pellet membranes and wash multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-CGP 39653 (typically at its Kd value), and varying concentrations of the test compound ((R)-CPP or this compound).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology for Functional Antagonism

This protocol uses whole-cell patch-clamp electrophysiology to measure the functional inhibition of NMDA receptor-mediated currents.

-

Objective: To determine the IC₅₀ of (R)-CPP and this compound for the blockade of NMDA-evoked currents in neurons.

-

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices.

-

External solution: Artificial cerebrospinal fluid (aCSF) containing antagonists for other receptors (e.g., AMPA, GABAA) and low Mg²⁺ to relieve voltage-dependent block.

-

Internal solution: Cesium-based solution for the patch pipette to block K⁺ channels.

-

Agonist: NMDA (e.g., 100 µM) and co-agonist Glycine (e.g., 10 µM).

-

Test Compounds: (R)-CPP and this compound.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

-

Methodology:

-

Preparation: Place the cell culture dish or brain slice in the recording chamber and perfuse with external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a target neuron. Clamp the cell at a positive holding potential (e.g., +40 mV) to further relieve Mg²⁺ block.

-

Baseline Current: Apply NMDA/Glycine via the perfusion system to evoke an inward current. Establish a stable baseline response.

-